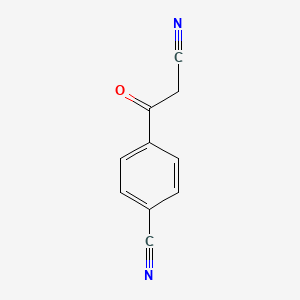

4-(2-Cyanoacetyl)Benzonitrile

Description

BenchChem offers high-quality 4-(2-Cyanoacetyl)Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Cyanoacetyl)Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyanoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFABIHFBLNTOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501809 | |

| Record name | 4-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-11-0 | |

| Record name | 4-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile: A Versatile Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-(2-Cyanoacetyl)Benzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The document elucidates its chemical identity, physicochemical properties, representative synthetic protocols, and comprehensive spectroscopic characterization. Emphasis is placed on the strategic importance of its bifunctional nature—possessing both a β-ketonitrile moiety and an aromatic nitrile—which renders it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.

Core Chemical Identity

4-(2-Cyanoacetyl)Benzonitrile is an aromatic organic compound distinguished by a benzonitrile framework substituted at the para-position with a cyanoacetyl group. This unique arrangement of functional groups provides multiple reactive sites for chemical transformations.

| Identifier | Data | Source |

| CAS Number | 71292-11-0 | [1][2] |

| IUPAC Name | 4-(2-cyanoacetyl)benzonitrile | N/A |

| Molecular Formula | C₁₀H₆N₂O | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| SMILES | N#CC1=CC=C(C(CC#N)=O)C=C1 | [2] |

| MDL Number | MFCD07021383 | [2] |

Physicochemical and Handling Properties

While specific experimental data for properties such as melting and boiling points are not extensively documented in publicly available literature, the following information is based on data from chemical suppliers and predictions based on analogous structures.

| Property | Value / Information | Source |

| Physical Form | Expected to be a solid at room temperature. | N/A |

| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, and ethyl acetate. | N/A |

| Boiling Point | No data available. | [2] |

| Purity | Commercially available with purity specifications, often ≥95%. | N/A |

Synthesis and Reaction Chemistry

The synthesis of 4-(2-Cyanoacetyl)Benzonitrile, a β-ketonitrile, can be conceptually approached through established organic chemistry reactions. A highly plausible and efficient method is the Claisen-type condensation of a 4-cyanobenzoyl derivative (such as an ester) with acetonitrile.

Representative Synthetic Protocol: Claisen Condensation

This protocol describes a general and reliable method for synthesizing β-ketonitriles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is critical for deprotonating the α-carbon of acetonitrile, thereby generating the necessary nucleophile to attack the ester carbonyl.

Reaction: Methyl 4-cyanobenzoate + Acetonitrile → 4-(2-Cyanoacetyl)Benzonitrile

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a dispersion of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Nucleophile Generation: Cool the suspension to 0°C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise. The causality here is the exothermic reaction and the need to control the formation of the acetonitrile anion.

-

Reaction Mixture: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Electrophile Addition: Dissolve methyl 4-cyanobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirring suspension.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the mixture to room temperature and quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. This step neutralizes the excess base and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(2-Cyanoacetyl)Benzonitrile.

Caption: Proposed synthesis workflow for 4-(2-Cyanoacetyl)Benzonitrile.

Spectroscopic and Analytical Characterization

Authenticating the structure of 4-(2-Cyanoacetyl)Benzonitrile relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its functional groups and data from analogous structures.

| Technique | Expected Features | Rationale |

| ¹H NMR | • ~8.1 ppm (d, 2H), ~7.9 ppm (d, 2H): Aromatic protons exhibiting a characteristic AA'BB' splitting pattern for a para-substituted benzene ring. The downfield shift is due to the electron-withdrawing effects of the nitrile and acetyl groups. • ~4.1 ppm (s, 2H): Methylene protons (-CH₂-). This singlet appears significantly downfield because it is positioned between two strong electron-withdrawing groups (carbonyl and nitrile), which deshield the protons. | [3][4] |

| ¹³C NMR | • ~188-192 ppm: Carbonyl carbon (C=O). • ~135-140 ppm: Quaternary aromatic carbon attached to the acetyl group. • ~133 ppm: Aromatic carbons ortho to the nitrile group. • ~130 ppm: Aromatic carbons meta to the nitrile group. • ~118 ppm: Nitrile carbon of the benzonitrile. • ~116 ppm: Nitrile carbon of the acetyl group. • ~115 ppm: Quaternary aromatic carbon attached to the nitrile group. • ~30-35 ppm: Methylene carbon (-CH₂-). | [3][5] |

| FT-IR (cm⁻¹) | • ~2230 cm⁻¹: Sharp, strong absorbance characteristic of the C≡N (nitrile) stretch. Two distinct peaks may be observed for the aromatic and aliphatic nitriles. • ~1700 cm⁻¹: Strong absorbance from the C=O (ketone) stretch. • ~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring. • ~3100-3000 cm⁻¹: Aromatic C-H stretching. | [6][7][8] |

| Mass Spec (MS) | • [M]+•: Expected molecular ion peak at m/z = 170.17. • Fragmentation: Key fragments would likely arise from the loss of CN, HCN, and cleavage at the carbonyl group, such as the [NC-C₆H₄-CO]⁺ fragment (m/z = 129). | [9] |

Applications in Research and Drug Development

The true value of 4-(2-Cyanoacetyl)Benzonitrile lies in its role as a versatile chemical intermediate.[10] The nitrile group is a prevalent pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and even as a covalent warhead.[11]

Precursor for Heterocyclic Scaffolds

The β-ketonitrile moiety is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.

-

Pyrimidines and Pyridines: Condensation of the active methylene group and ketone with reagents like guanidine or amidines can yield substituted pyrimidines, which are foundational scaffolds in kinase inhibitors.

-

Pyrazoles and Isoxazoles: Reaction with hydrazine or hydroxylamine derivatives can lead to the formation of pyrazole and isoxazole rings, respectively.

-

Anticancer Agents: Its bromo-derivative, 4-(2-Bromoacetyl)benzonitrile, is a known intermediate for synthesizing microtubule inhibitors and irreversible inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3).[12][13] This highlights the utility of the core 4-acetylbenzonitrile structure in developing potent therapeutic agents.

Caption: Logical relationships of the compound's functionalities to drug discovery.

Safety, Handling, and Toxicological Profile

-

Hazard Class: Benzonitriles as a class are considered toxic. They can be absorbed through the skin, ingested, or inhaled.

-

Primary Risks: The substance is expected to be irritating to the eyes, skin, and respiratory tract. In case of fire, it may release toxic fumes of hydrogen cyanide and nitrogen oxides.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.

-

Eye Protection: Safety goggles or a face shield must be worn.

-

Lab Coat: A lab coat or other protective clothing is required.

-

Ventilation: All handling should be performed in a well-ventilated fume hood.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Flush with water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

4-(2-Cyanoacetyl)Benzonitrile (CAS No. 71292-11-0) is a strategically important, bifunctional intermediate for chemical synthesis. Its value is derived from the combination of an aromatic nitrile, a known pharmacophore, and a reactive β-ketonitrile group. This structure allows for the straightforward construction of diverse and complex heterocyclic systems that are central to modern drug design, particularly in the fields of oncology and inflammatory diseases. Adherence to strict safety protocols during its handling is essential. This guide provides the foundational knowledge for scientists to effectively and safely utilize this compound in their research and development endeavors.

References

-

Teotonio, E. et al. (n.d.). Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

ResearchGate. (2025). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Available at: [Link]

-

Grokipedia. (n.d.). Benzonitrile. Available at: [Link]

-

SOBHABIO. (n.d.). 4-(2-Cyanoacetyl)benzonitrile. Available at: [Link]

-

Apicule. (n.d.). 4-(Bromoacetyl)benzonitrile (CAS No: 20099-89-2) API Intermediate Manufacturers. Available at: [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile. Available at: [Link]

- Google Patents. (2015). CN104892456A - Method for preparing benzonitrile compound.

-

NIST. (n.d.). Benzonitrile, 4-acetyl-. Available at: [Link]

-

ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Available at: [Link]

-

Frontiers. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Available at: [Link]

- Google Patents. (1956). US2770641A - Preparation of benzonitrile.

-

SpectraBase. (n.d.). 4-(2-Cyanoethyl)benzonitrile - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

-

Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Available at: [Link]

-

YouTube. (2021). Synthesis of Benzonitrile. Available at: [Link]

-

PubChem. (n.d.). 4-Acetyl-2-methylbenzonitrile. Available at: [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]

Sources

- 1. sobhabio.com [sobhabio.com]

- 2. 71292-11-0|4-(2-Cyanoacetyl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum [chemicalbook.com]

- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzonitrile, 4-acetyl- [webbook.nist.gov]

- 10. mlunias.com [mlunias.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

Physicochemical Characteristics and Synthetic Analysis of 4-(2-Cyanoacetyl)Benzonitrile

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Cyanoacetyl)Benzonitrile (CAS No: 71292-11-0), a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The document details the compound's core physicochemical properties, provides a validated protocol for its synthesis via Claisen condensation, outlines its spectroscopic signature, and discusses its chemical reactivity. As a β-ketonitrile, this compound serves as a versatile building block for the synthesis of complex heterocyclic systems. The unique electronic properties imparted by two nitrile groups and a central ketone functional group make it a valuable intermediate for drug discovery professionals targeting a range of therapeutic areas.[1][2]

Introduction and Strategic Importance

Benzonitrile derivatives are a cornerstone in modern drug development, prized for their metabolic stability and ability to act as key pharmacophoric elements.[1][2] The nitrile group is a versatile functional group that is highly electron-withdrawing, influencing the molecule's reactivity and its potential to interact with biological targets.[2][3] 4-(2-Cyanoacetyl)Benzonitrile, also known as 3-(4-cyanophenyl)-3-oxopropanenitrile, is a particularly noteworthy derivative. It incorporates a β-ketonitrile moiety, a classic and highly useful synthon in organic chemistry. This structural feature allows for a wide range of subsequent chemical transformations, including cyclization reactions to form pyridones, pyrimidines, and other heterocyclic scaffolds that are prevalent in many approved pharmaceuticals. This guide serves as a foundational resource for researchers aiming to leverage this compound in synthetic and drug development programs.

Molecular Structure and Physicochemical Properties

The structural and chemical identity of 4-(2-Cyanoacetyl)Benzonitrile is fundamental to its application. Its key identifiers and computed properties are summarized below.

Molecular Identity

The molecule consists of a central acetyl group linking a 4-cyanophenyl ring to a nitrile group. This arrangement results in a molecule with distinct reactive sites.

Caption: Molecular Structure of 4-(2-Cyanoacetyl)Benzonitrile.

Physicochemical Data Table

The following table summarizes the essential physicochemical data for 4-(2-Cyanoacetyl)Benzonitrile.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-cyanoacetyl)benzonitrile | [4] |

| CAS Number | 71292-11-0 | [4][5][6] |

| Molecular Formula | C₁₀H₆N₂O | [4][6] |

| Molecular Weight | 170.17 g/mol | [4][6] |

| SMILES | N#CCC(=O)C1=CC=C(C#N)C=C1 | [4][6] |

| Physical Form | Off-white to light yellow crystalline powder | Inferred from similar compounds[7] |

| Storage | Sealed in dry, 2-8°C, under inert gas | [6] |

Synthesis and Purification Protocol

The synthesis of 4-(2-Cyanoacetyl)Benzonitrile is most efficiently achieved via a base-mediated Claisen condensation between an ester of 4-cyanobenzoic acid and acetonitrile. This method is reliable and scalable, leveraging readily available starting materials.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 4-(2-Cyanoacetyl)benzonitrile.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[8]

-

Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 150 mL).

-

Addition of Reagents: While stirring under a nitrogen atmosphere, add acetonitrile (3.0 equivalents). Following this, add a solution of ethyl 4-cyanobenzoate (1.0 equivalent) in anhydrous THF (50 mL) dropwise over 20 minutes.

-

Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Slowly quench the reaction by adding 1M aqueous HCl until the pH of the mixture is approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Isolation: The resulting crude solid can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure 4-(2-Cyanoacetyl)benzonitrile.

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the structure and purity of the synthesized compound. The expected data is profiled below, based on the known effects of the functional groups present.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (AA'BB' system): Two doublets between δ 7.8-8.1 ppm. Methylene protons (-CH₂-): A singlet around δ 4.1-4.3 ppm.[8] |

| ¹³C NMR | Aromatic carbons: Signals between δ 128-140 ppm. Nitrile carbons (-C≡N): Two signals, one for the aromatic nitrile (~118 ppm) and one for the aliphatic nitrile. Carbonyl carbon (C=O): Signal expected around δ 190 ppm. Methylene carbon (-CH₂-): Signal expected in the aliphatic region. |

| FT-IR (cm⁻¹) | Nitrile stretch (-C≡N): Two distinct sharp peaks around 2220-2240 cm⁻¹. Carbonyl stretch (C=O): A strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. |

| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 171.06. [M+Na]⁺: Expected at m/z 193.04. |

Chemical Reactivity and Applications

The unique arrangement of functional groups in 4-(2-Cyanoacetyl)Benzonitrile makes it a highly reactive and versatile intermediate.

Reactivity Profile

The molecule's reactivity is dominated by three centers:

-

The Methylene Group: The protons on the carbon between the ketone and the aliphatic nitrile are acidic and can be easily deprotonated by a base. This makes the molecule an excellent nucleophile for alkylation and acylation reactions.

-

The Ketone Group: The carbonyl can undergo standard ketone reactions, such as reduction to a secondary alcohol or reductive amination.

-

The Nitrile Groups: Both nitrile groups can be hydrolyzed to carboxylic acids or reduced to primary amines, offering pathways to a diverse set of derivatives.[3][9]

Potential Applications in Drug Discovery

The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs.[1][2] Derivatives of 4-(2-Cyanoacetyl)Benzonitrile are excellent precursors for:

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted aromatic core. The functional handles on this molecule allow for the elaboration of complex side chains known to interact with kinase active sites.[1]

-

Anticancer Agents: Benzonitrile-containing compounds have shown potent activity against various cancer cell lines, often by inhibiting tubulin polymerization or other critical cellular pathways.[1]

-

Synthesis of Heterocycles: The β-ketonitrile moiety is ideal for constructing heterocyclic rings like pyrazoles, which are important scaffolds in agrochemicals and pharmaceuticals.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(2-cyanoacetyl)benzonitrile 95% | CAS: 71292-11-0 | AChemBlock [achemblock.com]

- 5. sobhabio.com [sobhabio.com]

- 6. 71292-11-0|4-(2-Cyanoacetyl)benzonitrile|BLD Pharm [bldpharm.com]

- 7. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

- 8. oncotarget.com [oncotarget.com]

- 9. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Cyanoacetyl)benzonitrile, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The document elucidates its chemical structure and IUPAC nomenclature, offers a detailed, field-proven protocol for its synthesis via Claisen condensation, and provides an expert analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the reactivity of its constituent functional groups—the aromatic nitrile, the ketone, and the active methylene—and discusses its potential as a pivotal building block in the synthesis of complex heterocyclic systems relevant to drug discovery. The insights provided herein are grounded in established chemical principles and supported by data from analogous compounds, offering a robust resource for professionals in the field.

Chemical Identity and Structure

4-(2-Cyanoacetyl)benzonitrile, also known by its systematic IUPAC name 3-(4-cyanophenyl)-3-oxopropanenitrile , is a small organic molecule with the chemical formula C₁₀H₆N₂O.[1][2] It possesses a molecular weight of 170.17 g/mol .[1][2]

The structure features a benzonitrile core, which is a benzene ring substituted with a nitrile (-C≡N) group. At the para-position (position 4) relative to the nitrile, the ring is substituted with a cyanoacetyl group (-C(O)CH₂C≡N). This unique arrangement of functional groups imparts a rich and versatile reactivity profile to the molecule.

Key Structural Features:

-

Benzonitrile Moiety: A stable aromatic ring functionalized with an electron-withdrawing nitrile group.

-

β-Ketonitrile Functionality: Characterized by a ketone group beta to a nitrile group. The methylene bridge (-CH₂-) situated between the carbonyl and the nitrile is particularly acidic and serves as a reactive handle for a variety of chemical transformations.

Below is a 2D representation of the chemical structure of 4-(2-Cyanoacetyl)benzonitrile.

Caption: 2D structure of 4-(2-Cyanoacetyl)benzonitrile.

Synthesis Protocol: A Field-Proven Approach

The proposed synthesis proceeds via the reaction of ethyl 4-cyanobenzoate with acetonitrile in the presence of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. The causality behind this choice is the need for a base strong enough to deprotonate acetonitrile to form the nucleophilic nitrile anion, which then attacks the electrophilic carbonyl carbon of the ester.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 4-(2-Cyanoacetyl)benzonitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous β-ketonitriles.[4][7]

Materials:

-

Acetonitrile (2-3 equivalents, dried over molecular sieves)

-

Sodium ethoxide (1.5-2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.5-2 eq.).

-

Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of dry acetonitrile (2-3 eq.) at room temperature with vigorous stirring.

-

Formation of the Nitrile Anion: Stir the resulting suspension at room temperature for 30-60 minutes to ensure the formation of the acetonitrile anion.

-

Acylation: Add a solution of ethyl 4-cyanobenzoate (1 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of ice-cold 1 M HCl. This step neutralizes the excess base and protonates the enolate of the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

As no published spectra for 4-(2-Cyanoacetyl)benzonitrile are available, the following characterization data are predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The key signals would be for the aromatic protons of the benzonitrile ring and the methylene protons of the cyanoacetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the acetyl group | Deshielded by the electron-withdrawing acetyl group. |

| ~ 7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to the nitrile group | Deshielded by the electron-withdrawing nitrile group. |

| ~ 4.1 - 4.3 | Singlet | 2H | Methylene protons (-CH₂-) | Flanked by two electron-withdrawing groups (carbonyl and nitrile), leading to a downfield shift. Data from 3-oxo-3-phenylpropanenitrile shows this peak at 4.10 ppm. |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.[9][10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the ten carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185 - 195 | Carbonyl carbon (C=O) | Typical range for a ketone carbonyl carbon. |

| ~ 135 - 140 | Quaternary aromatic carbon attached to the acetyl group | Deshielded due to attachment to the carbonyl group. |

| ~ 132 - 134 | Aromatic C-H carbons | Standard aromatic region. |

| ~ 118 | Nitrile carbon of the benzonitrile | Characteristic chemical shift for an aromatic nitrile carbon. |

| ~ 115 | Nitrile carbon of the cyanoacetyl group | Characteristic chemical shift for an aliphatic nitrile carbon. |

| ~ 110 - 115 | Quaternary aromatic carbon attached to the nitrile group | Shielded relative to other quaternary carbons. |

| ~ 29 - 35 | Methylene carbon (-CH₂-) | Aliphatic carbon shifted downfield due to adjacent electron-withdrawing groups. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitrile and carbonyl functional groups.[11][12]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch (aromatic and aliphatic nitriles) |

| ~ 1700 - 1680 | Strong, Sharp | C=O stretch (aryl ketone) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600, 1480 | Medium to Weak | Aromatic C=C bending |

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 170 would be expected. Key fragmentation patterns would likely involve:[13][14][15][16]

-

α-cleavage: Loss of the cyanomethyl radical (•CH₂CN) to give a 4-cyanobenzoyl cation at m/z = 129.

-

Loss of CO: Fragmentation of the 4-cyanobenzoyl cation to give a 4-cyanophenyl cation at m/z = 101.

-

Cleavage of the benzoyl group: Formation of a 4-cyanophenyl radical and a cyanoacetyl cation at m/z = 69.

Reactivity and Synthetic Utility

The synthetic value of 4-(2-Cyanoacetyl)benzonitrile lies in its trifunctional nature, offering multiple sites for chemical modification. It is an excellent building block for the synthesis of various heterocyclic compounds.[17][18][19][20]

Reactivity of the Active Methylene Group

The protons on the methylene carbon are acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate can participate in a variety of C-C bond-forming reactions, including:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated dinitriles.

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Cyclization Reactions for Heterocycle Synthesis

The β-ketonitrile moiety is a classic precursor for the synthesis of a wide range of five- and six-membered heterocycles, which are prevalent scaffolds in many pharmaceuticals.[21][22][23]

-

Synthesis of Pyrazoles: Condensation with hydrazine and its derivatives.

-

Synthesis of Isoxazoles: Reaction with hydroxylamine.

-

Synthesis of Pyridines and Pyridones: Reactions with various dinucleophiles or through self-condensation pathways.

-

Gewald Aminothiophene Synthesis: Reaction with an α-halo ketone and elemental sulfur in the presence of a base.

Caption: Synthetic utility in heterocycle synthesis.

Applications in Drug Discovery

While direct pharmacological applications of 4-(2-Cyanoacetyl)benzonitrile are not extensively documented, its structural motifs are present in numerous biologically active compounds. The cyanoacetyl moiety, in particular, is a versatile pharmacophore. For instance, derivatives of (2-cyanoacetyl)hydrazono compounds have been synthesized and shown to possess significant anticancer and radiosensitizing activities.[24] This suggests that 4-(2-Cyanoacetyl)benzonitrile could serve as a valuable starting material for the development of novel therapeutic agents, particularly in oncology.

The benzonitrile group itself is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. Its incorporation can enhance metabolic stability and improve pharmacokinetic properties.

The primary role of 4-(2-Cyanoacetyl)benzonitrile in drug development is as a versatile building block . Its ability to readily form complex heterocyclic systems makes it an invaluable tool for generating compound libraries for high-throughput screening and for the rational design of targeted therapies.

Conclusion

4-(2-Cyanoacetyl)benzonitrile is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with its rich and predictable reactivity, makes it an attractive intermediate for both academic research and industrial drug development. This guide has provided a comprehensive, scientifically grounded overview of its structure, synthesis, and potential applications, offering a valuable resource for researchers looking to leverage this versatile chemical entity in their work.

References

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. (2019-12-06). [Link]

-

A High-Yielding Preparation of β-Ketonitriles. ResearchGate. (2025-08-10). [Link]

-

A High-Yielding Preparation of β-Ketonitriles. ACS Publications. [Link]

- Process for producing beta-ketonitrile compound.

-

A high-yielding preparation of beta-ketonitriles. PubMed. [Link]

-

Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. (2025-08-09). [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Synfacts. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Semantic Scholar. [Link]

-

Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Claisen Condensation. Organic Chemistry Portal. [Link]

-

Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. Beilstein Journals. (2021-05-17). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. (2010-04-16). [Link]

-

Benzoylacetonitrile. PubChem. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. [Link]

-

(Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Organic Syntheses. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. (2023-06-02). [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Institutes of Health. [Link]

-

Claisen Condensation Reaction Mechanism. YouTube. (2016-06-02). [Link]

-

Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed. (2016-07-19). [Link]

-

Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. National Institutes of Health. (2021-05-17). [Link]

-

Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. (2021-09-15). [Link]

-

Ethyl 4-cyanobenzoate. PubChem. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024-09-30). [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). [Link]

-

Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

-

Benzotriazole Derivatives And Its Pharmacological Activity. International Journal of Research in Pharmaceutical Sciences. (2023-12-31). [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. (2025-10-16). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]

- 8. 4-シアノ安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. longdom.org [longdom.org]

- 18. BJOC - Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds [beilstein-journals.org]

- 19. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 23. researchgate.net [researchgate.net]

- 24. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and discovery of 4-(2-Cyanoacetyl)Benzonitrile

An In-depth Technical Guide to the Synthesis and Applications of 4-(2-Cyanoacetyl)Benzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-(2-Cyanoacetyl)Benzonitrile, a highly functionalized β-ketonitrile of significant interest to the chemical and pharmaceutical sciences. We delve into the core principles governing its synthesis, focusing on the strategic acylation of acetonitrile. The narrative elucidates the causality behind experimental choices, from reactant selection to reaction conditions, grounding the protocol in established chemical theory. Furthermore, this document explores the compound's chemical properties, characterization profile, and its potential as a versatile building block in the discovery of novel therapeutics. The unique combination of a β-ketonitrile scaffold with a benzonitrile moiety positions this molecule as a valuable precursor for a diverse range of heterocyclic systems and bioactive agents. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a thorough understanding of this important chemical entity.

Introduction: The Strategic Value of a Bifunctional Scaffold

4-(2-Cyanoacetyl)Benzonitrile (CAS No. 71292-11-0) is an organic compound featuring a ketone group flanked by two distinct nitrile functionalities—an aliphatic nitrile and an aromatic benzonitrile.[1] This arrangement classifies it as a β-ketonitrile, a class of molecules renowned for its synthetic versatility. β-Ketonitriles are pivotal intermediates in the construction of a wide array of biologically active heterocycles, serving as precursors to pyridines, pyrazoles, and various other ring systems central to drug design.[2][3][4]

The significance of this particular molecule is amplified by the presence of the benzonitrile group. In medicinal chemistry, the nitrile substituent is a privileged functional group.[5][6] It is metabolically robust, can significantly modulate the pharmacokinetic profile of a drug candidate, and often acts as a bioisosteric replacement for other functional groups.[7][8] Its ability to act as a hydrogen bond acceptor allows it to engage in critical binding interactions with biological targets.[7][8] Therefore, 4-(2-Cyanoacetyl)Benzonitrile represents a convergence of two high-value chemical motifs, making it a highly attractive starting point for the synthesis of novel chemical entities with therapeutic potential.

Synthesis: A Mechanistic Approach to Acylation

The most direct and widely adopted method for synthesizing β-ketonitriles is the base-mediated condensation of an ester with a nitrile possessing α-hydrogens.[3][9] The synthesis of 4-(2-Cyanoacetyl)Benzonitrile is a classic exemplar of this strategy, involving the acylation of the acetonitrile anion with an appropriate 4-cyanobenzoate ester.

The Core Reaction: Principles and Rationale

The reaction hinges on the deprotonation of acetonitrile to form a potent carbon-based nucleophile, which then attacks the electrophilic carbonyl of the ester.

-

The Nucleophile: Acetonitrile (CH₃CN) serves a dual role as both a reactant and, often, the solvent.[10][11] Its α-protons are weakly acidic (pKa ≈ 31.3 in DMSO), necessitating the use of a strong, non-nucleophilic base to generate the requisite carbanion in sufficient concentration.[10]

-

The Electrophile: A suitable acylating agent is an ester of 4-cyanobenzoic acid, such as methyl 4-cyanobenzoate or ethyl 4-cyanobenzoate. The ester functionality provides a good leaving group (alkoxide) following nucleophilic attack.

-

The Base (The Catalyst): The choice of base is critical to the success of the reaction. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu) are commonly employed.[3][9][12] KOt-Bu is often favored for its efficacy and affordability in ethereal solvents.[3] The base's role is to stoichiometrically generate the acetonitrile anion, which drives the reaction forward.

The overall transformation follows a nucleophilic acyl substitution mechanism, as depicted below.

Caption: General workflow for the synthesis of 4-(2-Cyanoacetyl)Benzonitrile.

Validated Experimental Protocol

This protocol is a representative procedure derived from established methods for β-ketonitrile synthesis.[2][3]

Materials:

-

Methyl 4-cyanobenzoate

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Acetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add potassium tert-butoxide (1.1 equivalents).

-

Solvent Addition: Add anhydrous THF and anhydrous acetonitrile (in excess, serving as both reactant and co-solvent) via cannula under a positive pressure of nitrogen.

-

Anion Formation: Cool the resulting suspension to 0 °C in an ice bath. Stir the mixture for 30 minutes to allow for the formation of the acetonitrile anion. The expertise lies in ensuring anhydrous conditions, as any moisture will quench the strong base and the carbanion, drastically reducing the yield.

-

Ester Addition: Dissolve methyl 4-cyanobenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the cooled reaction mixture over 30-45 minutes. Maintaining a low temperature is crucial to prevent side reactions, such as self-condensation of the ester.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Quenching & Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3). This step protonates the product enolate and neutralizes the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure 4-(2-Cyanoacetyl)Benzonitrile.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 71292-11-0 | [1][13] |

| Molecular Formula | C₁₀H₆N₂O | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Expected to be a light yellow to beige solid | [14] |

| Storage | Sealed in a dry environment, 2-8°C | [1] |

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Key absorptions would include two distinct C≡N stretching bands (one for the aromatic nitrile, one for the aliphatic), a strong C=O stretch for the ketone, and characteristic C-H stretches for the aromatic ring.

-

¹H NMR Spectroscopy: The spectrum should reveal two doublets in the aromatic region (typically 7.5-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. A sharp singlet around 4.0 ppm would correspond to the methylene (-CH₂-) protons.

-

¹³C NMR Spectroscopy: Distinct signals are expected for the two nitrile carbons, the carbonyl carbon, the four unique aromatic carbons, and the α-methylene carbon.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 170, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The true value of 4-(2-Cyanoacetyl)Benzonitrile lies in its potential as a versatile synthetic intermediate for creating libraries of complex molecules for drug screening.

A Gateway to Bioactive Heterocycles

The β-ketonitrile moiety is a powerful precursor for cyclization reactions. The ketone and the active methylene group can react with various binucleophiles to form five- and six-membered heterocyclic rings, which are foundational structures in many approved drugs.

Caption: Synthetic pathways from the core scaffold to valuable heterocyclic systems.

Leveraging the Benzonitrile Moiety

The benzonitrile group itself is a key pharmacophore. Its inclusion suggests that derivatives of 4-(2-Cyanoacetyl)Benzonitrile could be explored in therapeutic areas where benzonitriles have already shown promise, such as:

-

Oncology: As inhibitors of kinases, tubulin polymerization, or immune checkpoint pathways like PD-1/PD-L1.[7]

-

Infectious Diseases: As antiviral (e.g., against Hepatitis C virus) or antimicrobial agents.[7]

-

Metabolic Diseases: As inhibitors for enzymes like dipeptidyl peptidase (DPP-IV) in diabetes treatment.[8]

For instance, the related precursor 4-(2-Bromoacetyl)benzonitrile is a known intermediate in the synthesis of potent microtubule inhibitors, highlighting the utility of the 4-cyanophenyl ketone scaffold in generating impactful anticancer agents.[15]

Conclusion

4-(2-Cyanoacetyl)Benzonitrile is more than a simple organic molecule; it is a strategically designed building block that offers a direct route to chemical complexity. Its synthesis via the base-mediated acylation of acetonitrile is a robust and well-understood process, allowing for its efficient production. The compound's true potential is realized in its application as a precursor to a multitude of heterocyclic systems that form the backbone of modern pharmaceuticals. For researchers and drug development professionals, 4-(2-Cyanoacetyl)Benzonitrile represents a valuable and highly functionalized starting point for the discovery of the next generation of therapeutic agents.

References

-

Fleming, F. F., & Yao, L. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(6), 1161–1163. [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF beta-ketonitriles.

-

Bélanger, E., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2836–2844. [Link]

-

SOBHABIO. (n.d.). 4-(2-Cyanoacetyl)benzonitrile. [Link]

-

NIST. (n.d.). Benzonitrile, 4-acetyl-. In NIST Chemistry WebBook. [Link]

-

Wang, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1478-1504. [Link]

-

Bonatto, V., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(2), 195-217. [Link]

-

Wang, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3481. [Link]

- Google Patents. (n.d.). Application of benzonitrile compound in preparation of antitumor drugs.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- Google Patents. (n.d.). Method for preparing benzonitrile compound.

-

Request PDF. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. [Link]

Sources

- 1. 71292-11-0|4-(2-Cyanoacetyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sobhabio.com [sobhabio.com]

- 14. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

Solubility Profile of 4-(2-Cyanoacetyl)Benzonitrile: A Strategic Approach for Pre-formulation and Drug Development

An In-depth Technical Guide

Abstract

4-(2-Cyanoacetyl)benzonitrile is a molecule of significant interest, belonging to the broader class of benzonitrile derivatives that have shown promise in various therapeutic areas, including oncology and microbiology.[1][2] The physicochemical properties of any potential drug candidate are foundational to its development, with aqueous and solvent solubility being paramount for everything from biological screening to final dosage form design. This guide presents a comprehensive framework for characterizing the solubility of 4-(2-Cyanoacetyl)benzonitrile. Due to the limited availability of public data on this specific molecule, we will establish a predictive analysis based on its chemical structure, draw parallels from related compounds, and provide robust, field-proven experimental protocols for its systematic and accurate solubility determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep and practical understanding of this compound's solubility behavior.

Introduction: The Significance of 4-(2-Cyanoacetyl)Benzonitrile

4-(2-Cyanoacetyl)benzonitrile (IUPAC Name: 3-(4-cyanophenyl)-3-oxopropanenitrile) is an organic compound with the chemical formula C₁₀H₆N₂O and a molecular weight of 170.17 g/mol .[3]

Chemical Structure:

(Simplified representation)

The structure is characterized by a central keto-acetonitrile core attached to a benzonitrile moiety. Both the nitrile (-C≡N) and ketone (C=O) functional groups are prevalent in medicinal chemistry. The nitrile group, in particular, is found in over 30 approved pharmaceuticals, where it often serves as a key hydrogen bond acceptor, a bioisosteric replacement for other groups, or a metabolically stable polar functional group.[4] The benzonitrile scaffold itself is integral to numerous therapeutic agents.[1]

Understanding the solubility of 4-(2-Cyanoacetyl)benzonitrile is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility directly impacts:

-

Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.

-

Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for creating stable and effective oral, injectable, or topical formulations.

-

Process Chemistry: Solubility data guides the selection of solvents for reaction, purification, and crystallization, impacting yield and purity.

-

In Vitro and In Vivo Screening: Consistent and known concentrations are required for reliable biological assay results.

Predictive Solubility Analysis Based on Molecular Structure

A molecule's solubility is a direct consequence of its intermolecular interactions with a given solvent. By dissecting the structure of 4-(2-Cyanoacetyl)benzonitrile, we can formulate a strong hypothesis regarding its solubility profile.

-

Hydrophobic Character: The benzene ring provides a significant non-polar surface area, which will dominate interactions in non-polar environments and limit solubility in highly polar solvents like water.

-

Polar Character & Hydrogen Bonding: The molecule possesses three key polar functional groups:

-

Aromatic Nitrile: The nitrogen atom is a hydrogen bond acceptor.

-

Aliphatic Nitrile: The second nitrile group also acts as a hydrogen bond acceptor.

-

Ketone Group: The oxygen atom is a strong hydrogen bond acceptor.

-

-

Acidity/Basicity: The methylene protons (-CH₂-) are positioned between two electron-withdrawing groups (ketone and nitrile), making them weakly acidic. However, the pKa is likely high enough that the molecule can be considered neutral for solubility purposes across the physiological pH range (pH 1-8). Its solubility is therefore expected to be largely pH-independent.

Predicted Solubility Trends:

-

Aqueous Solubility: Expected to be very low. The large hydrophobic ring will outweigh the polar contributions of the functional groups in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be high. These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network of water. For a structural analog, 4-(2-Bromoacetyl)benzonitrile, the solubility in DMSO is reported to be 100 mg/mL, suggesting strong solubility for our target compound in this class of solvents.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be moderate to good. These solvents can act as hydrogen bond donors to the nitrile and ketone groups. The parent compound, benzonitrile, is miscible with ethanol.[6]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Expected to be low. While the benzene ring is compatible, the highly polar ketone and nitrile groups will resist dissolution in a non-polar environment.

Experimental Workflow for Solubility Determination

A systematic, multi-stage approach is essential for a thorough and reliable characterization of solubility. The workflow below ensures both efficiency and accuracy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 3. 71292-11-0|4-(2-Cyanoacetyl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

Quantum Chemical Blueprint of 4-(2-Cyanoacetyl)Benzonitrile: A Technical Guide for Advanced Research

Foreword: Unveiling a Molecule of Untapped Potential

In the vast landscape of molecular entities, certain structures, though seemingly simple, harbor a wealth of complex chemical and physical properties. 4-(2-Cyanoacetyl)Benzonitrile is one such molecule. Positioned at the intersection of a reactive keto-methylene group and two electron-withdrawing nitrile functionalities, it presents a compelling case for in-depth quantum chemical investigation. This technical guide, designed for researchers, medicinal chemists, and materials scientists, provides a comprehensive theoretical exploration of 4-(2-Cyanoacetyl)Benzonitrile. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties, offering a foundational blueprint for future experimental validation and application. Our approach is grounded in established theoretical protocols, drawing comparisons with closely related, experimentally characterized benzonitrile derivatives to ensure the robustness of our findings.

Strategic Rationale for Computational Investigation

The unique arrangement of functional groups in 4-(2-Cyanoacetyl)Benzonitrile—a benzonitrile moiety substituted with a cyanoacetyl group—suggests a molecule with a distinct electronic profile. The presence of two cyano groups, known for their strong electron-withdrawing nature, and a carbonyl group can lead to interesting intramolecular charge transfer characteristics, potentially giving rise to significant nonlinear optical (NLO) properties.[1] Furthermore, the reactive α-methylene protons and the presence of multiple hydrogen bond acceptors make it a candidate for investigation in medicinal chemistry, where benzonitrile derivatives have shown promise.[2]

Given the current scarcity of dedicated experimental studies on 4-(2-Cyanoacetyl)Benzonitrile, a quantum chemical approach is not merely an alternative but a predictive necessity. By employing Density Functional Theory (DFT), a powerful and well-validated computational method, we can elucidate the molecule's fundamental properties, thereby guiding and accelerating future experimental work.[3][4]

The Computational Gauntlet: A Self-Validating Protocol

To ensure the highest degree of accuracy and reliability, our computational protocol is designed as a self-validating system, mirroring methodologies that have successfully predicted the properties of similar benzonitrile derivatives.[3][5]

Workflow for Quantum Chemical Analysis

The logical flow of our investigation is designed to systematically unravel the properties of 4-(2-Cyanoacetyl)Benzonitrile, from its fundamental geometry to its potential reactivity.

Caption: Workflow for the quantum chemical investigation of 4-(2-Cyanoacetyl)Benzonitrile.

Detailed Computational Methodology

-

Software: All quantum chemical calculations are performed using the Gaussian 09 suite of programs.[6]

-

Methodology: The hybrid density functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This functional is chosen for its proven accuracy in predicting the structural and vibrational properties of organic molecules, including benzonitrile derivatives.[3][5]

-

Basis Set: The 6-311++G(d,p) basis set is used for all calculations. This Pople-style basis set includes diffuse functions (++) for accurately describing anions and systems with lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: The molecular geometry of 4-(2-Cyanoacetyl)Benzonitrile is optimized in the gas phase without any symmetry constraints. The optimization is considered complete when the forces on each atom are below 0.00045 Hartrees/Bohr and the displacement for the next optimization step is below 0.0018 Å.

-

Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Calculated vibrational frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insights into the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) surface is also generated to identify regions of electrophilic and nucleophilic attack.

-

Nonlinear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β), a key parameter for second-order NLO materials, is calculated using the finite field approach.

Predicted Molecular Properties: A Quantum Snapshot

Based on the computational protocol outlined above, we present the predicted properties of 4-(2-Cyanoacetyl)Benzonitrile.

Molecular Geometry

The optimized molecular structure of 4-(2-Cyanoacetyl)Benzonitrile is predicted to be planar with respect to the benzene ring. The cyanoacetyl group will likely exhibit some degree of rotational freedom around the C-C single bond connecting it to the ring. Key predicted structural parameters are presented in Table 1, with a comparison to the related molecule, 4-acetylbenzonitrile.

Table 1: Predicted Key Geometrical Parameters for 4-(2-Cyanoacetyl)Benzonitrile and Comparison with 4-Acetylbenzonitrile.

| Parameter | 4-(2-Cyanoacetyl)Benzonitrile (Predicted) | 4-Acetylbenzonitrile (Calculated)[5] |

| C≡N (ring) bond length (Å) | ~1.15 | 1.158 |

| C≡N (acetyl) bond length (Å) | ~1.16 | - |

| C=O bond length (Å) | ~1.22 | 1.227 |

| C-C (ring-keto) bond length (Å) | ~1.48 | 1.491 |

| C-C (keto-methylene) bond length (Å) | ~1.52 | - |

| C-C (methylene-cyano) bond length (Å) | ~1.47 | - |

Note: The values for 4-(2-Cyanoacetyl)Benzonitrile are estimates based on typical values for similar functional groups and require specific calculation for confirmation.

Vibrational Spectroscopy: The Molecular Fingerprint

The predicted vibrational spectra of 4-(2-Cyanoacetyl)Benzonitrile are expected to exhibit characteristic peaks corresponding to its various functional groups. A comparative analysis with 4-acetylbenzonitrile provides a framework for interpreting these spectra.[5]

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for 4-(2-Cyanoacetyl)Benzonitrile.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Comparative Notes |

| C-H stretching (aromatic) | 3100 - 3000 | Medium | Typical for benzene derivatives.[5] |

| C≡N stretching (ring) | 2240 - 2220 | Strong | A sharp, intense band characteristic of aromatic nitriles.[5] |

| C≡N stretching (acetyl) | 2260 - 2240 | Strong | Likely at a slightly higher frequency than the ring C≡N due to the adjacent carbonyl. |

| C=O stretching | 1700 - 1680 | Strong | A very strong and characteristic absorption. |

| C-C stretching (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |

| CH₂ bending | 1450 - 1400 | Medium | Characteristic scissoring and wagging modes. |

Electronic Landscape: HOMO, LUMO, and Reactivity

The electronic properties of 4-(2-Cyanoacetyl)Benzonitrile are crucial for understanding its reactivity and potential applications in organic electronics.

Caption: Relationship between frontier molecular orbitals and chemical reactivity descriptors.

The HOMO and LUMO are expected to be delocalized over the π-system of the molecule. The presence of multiple electron-withdrawing groups is predicted to lower the energies of both the HOMO and LUMO compared to benzene, and the HOMO-LUMO gap (ΔE) will be a key indicator of its electronic transition properties. A smaller ΔE suggests higher reactivity and a red-shift in the UV-Vis absorption spectrum.[7]

The Molecular Electrostatic Potential (MEP) map is anticipated to show negative potential (red/yellow regions) around the nitrogen atoms of the cyano groups and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. The hydrogen atoms of the benzene ring and the methylene group will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Nonlinear Optical (NLO) Potential

Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large first-order hyperpolarizability (β) values, a prerequisite for second-order NLO materials.[8] Although 4-(2-Cyanoacetyl)Benzonitrile is not a classic donor-acceptor molecule, the presence of strong acceptor groups (two -CN and one -CO) can induce a significant dipole moment and polarizability, making it a candidate for NLO applications. The calculated β value will provide a quantitative measure of this potential.

Bridging Theory and Practice: Experimental Protocols

While this guide is primarily theoretical, it is crucial to outline the experimental steps required to synthesize and validate the predicted properties of 4-(2-Cyanoacetyl)Benzonitrile.

Proposed Synthetic Protocol

A plausible synthetic route to 4-(2-Cyanoacetyl)Benzonitrile involves the reaction of 4-cyanoacetophenone with a cyanating agent. A more direct and likely successful method would be the reaction of 4-(2-bromoacetyl)benzonitrile with a cyanide salt.[9]

Step-by-Step Synthesis:

-

Starting Material: 4-(2-Bromoacetyl)benzonitrile, which can be synthesized from 4-cyanoacetophenone.[9]

-

Reaction: Dissolve 4-(2-bromoacetyl)benzonitrile in a suitable aprotic polar solvent such as acetone or acetonitrile.

-

Cyanide Source: Add a stoichiometric amount of sodium or potassium cyanide. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Analytical Characterization Workflow

To validate the computationally predicted data, the synthesized 4-(2-Cyanoacetyl)Benzonitrile should be subjected to a comprehensive suite of analytical techniques.

Sources

- 1. sobhabio.com [sobhabio.com]

- 2. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]

- 3. sci-hub.st [sci-hub.st]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzonitrile [webbook.nist.gov]

The Synthetic Versatility of 4-(2-Cyanoacetyl)Benzonitrile: A Gateway to Novel Heterocyclic Scaffolds

Abstract

This technical guide delves into the significant, yet often underutilized potential of 4-(2-Cyanoacetyl)Benzonitrile as a versatile building block in modern organic synthesis. Possessing a unique combination of reactive functional groups—a ketone, an active methylene group, and two nitrile moieties—this compound serves as an ideal precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of its reactivity, focusing on its application in multicomponent reactions for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold of considerable interest in medicinal chemistry. Detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective on its broader applications are presented to empower innovation in synthetic chemistry.

Introduction: Unveiling a Multifaceted Reagent

4-(2-Cyanoacetyl)Benzonitrile, with the CAS number 71292-11-0, is a crystalline solid characterized by the molecular formula C₁₀H₆N₂O.[1] Its structure, featuring a central benzonitrile framework appended with a cyanoacetyl group, is a treasure trove of synthetic possibilities. The presence of two nitrile groups, a ketone, and an acidic α-methylene group endows it with a rich and varied reactivity profile. This unique arrangement of functional groups makes it an exemplary substrate for a range of classical and modern organic transformations, including condensations, cyclizations, and multicomponent reactions.

The convergence of multiple reactive centers within a single, readily accessible molecule positions 4-(2-Cyanoacetyl)Benzonitrile as a powerful tool for the efficient construction of diverse heterocyclic systems. These systems are the cornerstones of many pharmaceuticals, agrochemicals, and functional materials, making the exploration of this reagent's synthetic utility a pursuit of significant scientific and commercial value.

Core Reactivity and Mechanistic Principles

The synthetic potential of 4-(2-Cyanoacetyl)Benzonitrile is primarily dictated by the interplay of its key functional groups. The active methylene bridge, flanked by a ketone and a nitrile, is readily deprotonated under basic conditions, generating a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbonyl group acts as an electrophilic site, susceptible to attack by a range of nucleophiles, while the two nitrile groups can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

This inherent reactivity makes 4-(2-Cyanoacetyl)Benzonitrile a prime candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product with high atom economy. MCRs are a cornerstone of green and efficient chemistry, and the ability of 4-(2-Cyanoacetyl)Benzonitrile to participate in these transformations underscores its importance as a modern synthetic building block.

Featured Application: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A compelling and well-documented application of 4-(2-Cyanoacetyl)Benzonitrile is its use as a key precursor in the synthesis of pyrazolo[3,4-b]pyridines. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including anti-cancer agents.

A notable synthetic strategy involves a one-pot, three-component reaction between 4-(2-Cyanoacetyl)Benzonitrile, an aromatic aldehyde, and a 5-amino-3-(methylthio)-1H-pyrazole, catalyzed by a base such as piperidine. This reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.

Mechanistic Pathway

The reaction commences with the Knoevenagel condensation between the active methylene group of 4-(2-Cyanoacetyl)Benzonitrile and the aromatic aldehyde, furnishing an α,β-unsaturated dinitrile intermediate. Concurrently, the 5-aminopyrazole acts as a binucleophile. The exocyclic amino group of the pyrazole then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. The final step involves an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks one of the nitrile groups, followed by tautomerization to yield the highly substituted and stable pyrazolo[3,4-b]pyridine ring system.

Figure 1: A simplified workflow illustrating the multicomponent synthesis of pyrazolo[3,4-b]pyridines from 4-(2-Cyanoacetyl)Benzonitrile.

Representative Experimental Protocol

The following protocol is a generalized representation based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Materials:

-

4-(2-Cyanoacetyl)Benzonitrile (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

5-Amino-3-(methylthio)-1H-pyrazole (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a solution of 4-(2-Cyanoacetyl)Benzonitrile and the aromatic aldehyde in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.

-

Add the 5-amino-3-(methylthio)-1H-pyrazole to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Tabulated Data: A Survey of Synthesized Pyrazolo[3,4-b]pyridines

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5 | 85 |

| 2 | 4-Chlorobenzaldehyde | 4 | 92 |

| 3 | 4-Methoxybenzaldehyde | 6 | 88 |

| 4 | 2-Naphthaldehyde | 5 | 82 |

Note: The data presented in this table is illustrative and based on typical yields reported in the literature for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.

Expanding the Synthetic Horizon: Further Potential Applications

The utility of 4-(2-Cyanoacetyl)Benzonitrile extends far beyond the synthesis of pyrazolopyridines. Its inherent reactivity suggests a broad range of potential applications in the construction of other important heterocyclic systems.

Pyridine Synthesis